molecular formula C9H21ClN2O B1525212 2-Amino-N,N-dipropylpropanamide hydrochloride CAS No. 1236266-07-1

2-Amino-N,N-dipropylpropanamide hydrochloride

Cat. No.: B1525212
CAS No.: 1236266-07-1
M. Wt: 208.73 g/mol
InChI Key: UHYUFNUKCSTULI-UHFFFAOYSA-N
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Description

2-Amino-N,N-dipropylpropanamide hydrochloride is a tertiary amine derivative with a propanamide backbone substituted with two propyl groups at the nitrogen atom and an amino group at the β-carbon. Its molecular formula is C₉H₂₀ClN₂O, and it is typically synthesized for applications in pharmaceutical intermediates or chemical research. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

2-amino-N,N-dipropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-4-6-11(7-5-2)9(12)8(3)10;/h8H,4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYUFNUKCSTULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N,N-dipropylpropanamide hydrochloride, a compound with notable biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₈ClN₂O
  • Molecular Weight : 182.69 g/mol

This compound is characterized by the presence of an amide functional group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. The following mechanisms have been identified:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes involved in metabolic pathways. Its amide group allows it to participate in hydrogen bonding, which is essential for binding to enzyme active sites.
  • Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activity related to metabolism
Receptor InteractionPotential interaction with neurotransmitter receptors
Antitumor ActivityInvestigated for anticancer properties

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound, highlighting its potential applications in medicine:

  • Anticancer Properties : In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. One study reported an IC50 value indicating potent inhibition against specific cancer targets, suggesting its potential as a therapeutic agent in oncology .
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects have indicated that this compound may enhance cognitive functions by modulating neurotransmitter systems. This effect is particularly relevant in the context of neurodegenerative diseases .
  • Metabolic Pathways : The compound's ability to influence metabolic pathways has been documented, with implications for conditions such as diabetes and obesity. Its interactions with metabolic enzymes could offer new avenues for therapeutic interventions .

Table 2: Summary of Case Studies

Study FocusFindingsImplications
Anticancer ActivitySignificant inhibition in cancer cell linesPotential cancer therapy
NeuropharmacologyEnhances cognitive functionsPossible treatment for neurodegeneration
Metabolic EffectsModulates metabolic enzymesTherapeutic for metabolic disorders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-N,N-dimethylpropanamide Hydrochloride

  • Molecular Formula : C₅H₁₂ClN₂O
  • Key Properties :
    • Lower molecular weight (116.16 g/mol) compared to the dipropyl variant.
    • Higher polarity due to smaller alkyl groups (dimethyl), improving solubility in aqueous media.
    • Storage : Room temperature; sensitive to irritation (handling precautions required) .

2-Amino-N,N-diethylpropanamide Hydrochloride

  • Molecular Formula : C₇H₁₇ClN₂O
  • Key Properties :
    • Intermediate hydrophobicity between dimethyl and dipropyl derivatives.
    • Boiling point and stability data are unspecified but inferred to be superior to dimethyl analogs due to increased alkyl chain length .

2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride

  • Molecular Formula : C₈H₁₉ClN₂O
  • Applications include niche pharmaceutical intermediates .

2-(N,N-Dipropylamino)ethylchloride Hydrochloride

  • Molecular Formula : C₈H₁₉Cl₂N
  • Key Differences :
    • Ethyl backbone instead of propanamide; chloride substituent at the ethyl chain.
    • Higher halogen content (two Cl atoms) increases molecular weight (224.16 g/mol) and may influence toxicity profiles .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Polar Solvents) Stability Notes
2-Amino-N,N-dipropylpropanamide HCl C₉H₂₀ClN₂O 216.72 Dipropyl, amino Moderate (inferred) Stable at room temperature
2-Amino-N,N-dimethylpropanamide HCl C₅H₁₂ClN₂O 116.16 Dimethyl, amino High Sensitive to moisture
2-Amino-N,N-diethylpropanamide HCl C₇H₁₇ClN₂O 180.68 Diethyl, amino Moderate-High Data not available
2-(N,N-Dipropylamino)ethylchloride HCl C₈H₁₉Cl₂N 224.16 Dipropyl, ethyl-Cl Low-Moderate Hygroscopic

Research Findings and Functional Insights

  • Hydrogen Bonding and Crystallinity: Similar hydrochlorides (e.g., 2-Amino-N-cyclohexyl-N-ethyl derivatives) exhibit hydrogen-bonded networks in crystal structures, enhancing thermal stability. This property is critical for controlled drug release formulations .
  • Toxicity and Handling : While specific toxicological data for the dipropyl variant are lacking, analogs like 2-chloro-N,N-dimethylpropylamine hydrochloride (CAS 4584-49-0) highlight the need for precautions (e.g., avoiding inhalation, skin contact) due to irritant properties .
  • Synthetic Routes: Compounds like 2-Amino-N-(2-hydroxy-2-methylpropyl)acetamide hydrochloride (C164) are synthesized via nucleophilic substitution or amidation, suggesting analogous pathways for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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